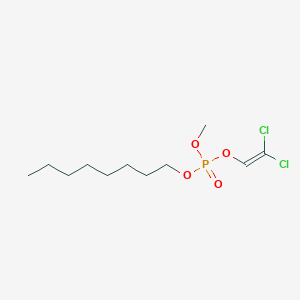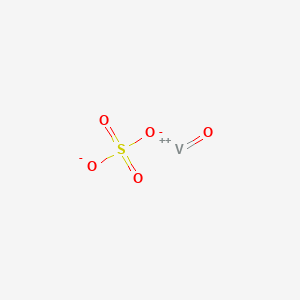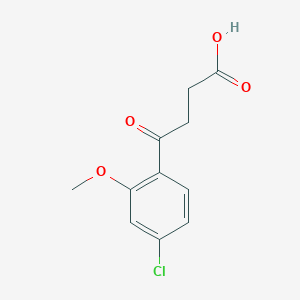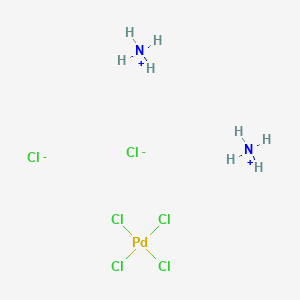
Ammonium hexachloropalladate(IV)
Übersicht
Beschreibung
Ammonium hexachloropalladate(IV) is a compound that has been studied for its phase transitions, particularly in its deuterated form. The compound undergoes a phase transition from Fm3m to P21/n, with the transition temperature (Tc) increasing with the level of deuteration, reaching 30.2 K for the fully deuterated form (ND4)2PdCl6. The study of this compound has involved the use of rotational tunnelling spectroscopy to investigate NH4 and NH3D, providing insights into the rotational potential and the effects of temperature on the compound's structure .
Synthesis Analysis
While the provided data does not include direct information on the synthesis of ammonium hexachloropalladate(IV), related compounds such as ammonium hexachloroplatinate have been synthesized through methods like microwave-assisted polyol synthesis. This approach optimizes reaction parameters such as time and temperature to produce high-quality electrocatalysts for fuel cells .
Molecular Structure Analysis
The molecular structure of ammonium hexachloropalladate(IV) has been studied using neutron tunnelling spectroscopy, which has revealed the effects of deuteration on the compound's phase transitions. The study of its molecular structure is crucial for understanding its physical properties and potential applications .
Chemical Reactions Analysis
Ammonium hexachloropalladate(IV) has been shown to undergo phase transitions that are influenced by the degree of deuteration. The compound's behavior at different temperatures and its interactions with other molecules, such as NH3D, have been a focus of research to understand its chemical reactivity and potential as a material with unique properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium hexachloropalladate(IV) are closely related to its molecular structure and phase behavior. The compound's phase transitions, as well as the rotational tunnelling of NH4 and NH3D, suggest complex interactions within its crystal lattice that affect its physical state. These properties are essential for considering its use in various applications, such as materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Phase Transition Studies
Ammonium hexachloropalladate(IV) is significant in understanding phase transitions. For example, research demonstrates that with above 30% deuteration, ammonium hexachloropalladate undergoes a phase transition, with increasing transition temperature for pure (ND4)2PdCl6. This transition was studied using rotational tunnelling of NH4 and NH3D, revealing insights into the tunnelling matrix elements and the behavior of NH3D as a one-dimensional rotor. This study is crucial for understanding the complex phase transitions in such materials (Prager et al., 1999).
Synthesis of Immunomodulator Compounds
Ammonium hexachloropalladate(IV) also plays a role in the synthesis of immunomodulatory compounds. A notable study involves the microwave-assisted synthesis of the immunomodulator organotellurium compound Ammonium Trichloro(dioxoethylene-O,O′)tellurate (AS101), highlighting the efficiency and potential therapeutic applications of such processes (Vázquez-Tato et al., 2014).
Catalysis and Material Science
In material science, ammonium hexachloropalladate(IV) is a precursor for catalyst production. A study explored its use in obtaining metallic Pt by thermal decomposition, emphasizing its role in producing Pt on carbon for proton exchange membrane (PEM) fuel cells. This research underscores the compound's significance in catalysis and its potential in fuel cell technology (Verde et al., 2004).
Neutron Scattering Studies
Ammonium hexachloropalladate(IV) is also utilized in neutron scattering studies. An investigation into neutron Compton scattering in ammonium hexachloropalladate revealed important information about the electronic environment of protons and the role of proton-electron decoherence processes in such materials (Krzystyniak et al., 2007).
Chemical Analysis
It's used in chemical analysis, particularly in the study of the partition of zirconium (IV) between hydrochloric acid solutions and organic solutions. This application is essential for understanding the extraction mechanisms of zirconium and other metals, demonstrating the compound's role in analytical chemistry (Sato & Watanabe, 1970).
Safety And Hazards
Eigenschaften
IUPAC Name |
diazanium;hexachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIPEAFAJNGJM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium hexachloropalladate(IV) | |
CAS RN |
19168-23-1 | |
| Record name | Diammonium hexachloropalladate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



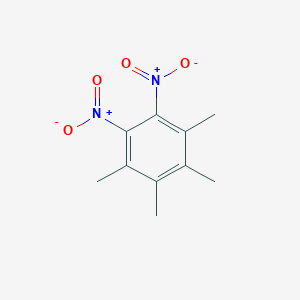



![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)

